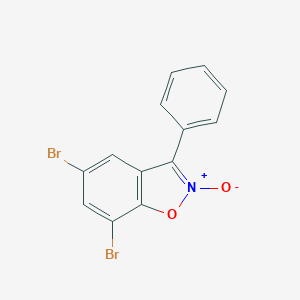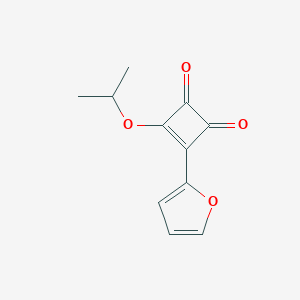
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione, also known as FICD, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. FICD is a yellow crystalline solid that is soluble in organic solvents and is synthesized through various methods.
作用機序
The mechanism of action of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to the anti-inflammatory and antioxidant effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit certain enzymes and signaling pathways in the body. This compound has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
実験室実験の利点と制限
One advantage of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione in lab experiments is its ability to exhibit anti-inflammatory and antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and use in some labs.
将来の方向性
There are several future directions for the study of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, including its potential use in the treatment of diseases such as cancer and diabetes. Another direction is the exploration of its insecticidal and fungicidal properties, including its potential use as an alternative to traditional pesticides. Additionally, this compound may have potential applications in the field of materials science, including its use as a building block for the synthesis of novel materials.
合成法
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione can be synthesized through the reaction of 2-furylcarbinol with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with sodium hydride and cyclobutanone to yield this compound.
科学的研究の応用
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
特性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
3-(furan-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-6(2)15-11-8(9(12)10(11)13)7-4-3-5-14-7/h3-6H,1-2H3 |
InChIキー |
JENVFOBKOJFAHD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
正規SMILES |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



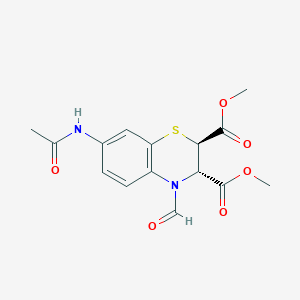
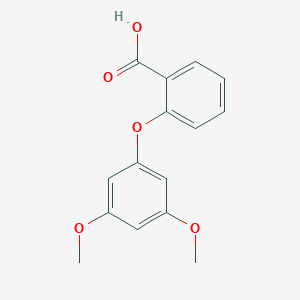
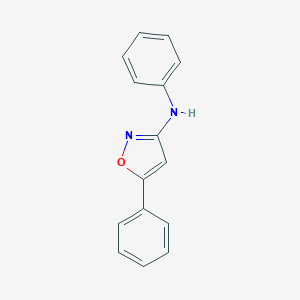
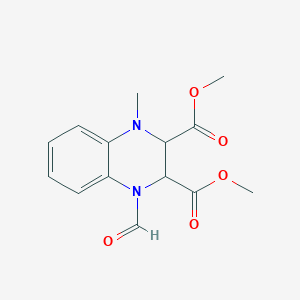
![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)
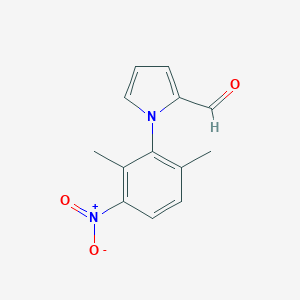
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
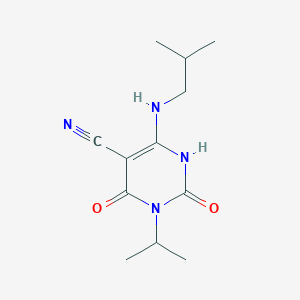
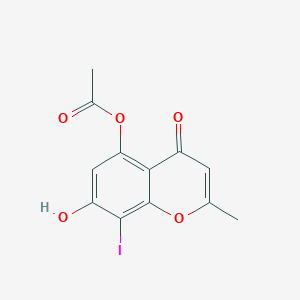
![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)
